molecular formula C19H22N2O3S B2460646 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 477494-11-4

2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2460646
CAS No.: 477494-11-4
M. Wt: 358.46
InChI Key: YVRKFABVYMHXHY-UHFFFAOYSA-N
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Description

2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . The compound’s structure includes a benzamido group, an ethoxy group, and a cyclohepta[b]thiophene ring, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-24-13-10-8-12(9-11-13)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)25-19/h8-11H,2-7H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRKFABVYMHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can be achieved through several synthetic routesThe reaction conditions typically include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or modulate the function of ion channels, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives such as:

Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of the ethoxybenzamido group and the cyclohepta[b]thiophene ring, which may confer distinct biological activities and applications .

Biological Activity

2-(4-Ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a heterocyclic compound belonging to the thiophene derivative family. These derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-(4-ethoxybenzamido)-4H,5H,6H-cyclohepta[b]thiophene-3-carboxamide
  • Molecular Formula : C19H22N2O3S
  • CAS Number : 477494-11-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors involved in disease pathways. Notably, it has been shown to target microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division and proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In a study involving various cancer cell lines (A549 nonsmall cell lung cancer and others), the compound exhibited significant antiproliferative activity with submicromolar GI50 values. For instance:

Cell LineGI50 (μM)Comparison with Nocodazole (μM)
A5492.0122.28
OVACAR-42.2720.75
CAKI-10.691.11
T47D0.36281.283

The compound's mechanism involves inducing G2/M phase cell cycle arrest and early apoptosis through the activation of caspases (3, 8, and 9) in treated cells .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated promising anti-inflammatory properties. Thiophene derivatives are known for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations indicate that thiophene derivatives possess antimicrobial properties against various bacterial strains. The specific efficacy of this compound against pathogens remains to be fully elucidated but represents a promising area for future research.

Case Studies

  • Cell Proliferation Assays : A series of compounds incorporating the cyclohepta[b]thiophene scaffold were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. The results indicated that compounds similar to this compound showed broad-spectrum activity with minimal cytotoxicity towards normal cells .
  • In Vivo Efficacy : In murine models (CT26), treatment with the compound resulted in a significant reduction in tumor growth compared to untreated controls. This supports its potential as a candidate for further development in cancer therapeutics .

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